

A Comparative Crystallographic Analysis of Cyclohexyl Moieties in Heterocyclic Derivatives

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Compound of Interest

Compound Name: 1-Cyclohexyl-1-propyne

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For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the X-ray crystallographic data of two distinct heterocyclic derivatives containing a cyclohexyl functional group. Due to a lack of publicly available crystallographic data for a comparative series of **1-cyclohexyl-1-propyne** derivatives, this document presents an analysis of the cyclohexyl conformation and crystallographic parameters in alternative molecular environments. The data herein serves as a reference for understanding the structural behavior of the cyclohexyl ring, which is a crucial component in many pharmacologically active compounds.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for two selected cyclohexyl-containing compounds, offering a side-by-side comparison of their solid-state structures.

Table 1: Crystal Data and Structure Refinement.

Parameter	4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide[1]	N-Cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide dihydrate[2]
Chemical Formula	C ₁₀ H ₁₉ N ₃ S	C ₂₂ H ₂₅ N ₅ OS·2H ₂ O
Formula Weight	213.34	459.58
Crystal System	Orthorhombic	Monoclinic
Space Group	Pccn	P2 ₁ /c
a (Å)	13.6668 (10)	10.379 (2)
b (Å)	8.3356 (5)	16.488 (3)
c (Å)	21.4683 (16)	14.284 (3)
α (°)	90	90
β (°)	90	105.79 (3)
γ (°)	90	90
Volume (Å ³)	2445.7 (3)	2351.3 (8)
Z	8	4
Temperature (K)	301	297
Radiation type	Mo Kα	Mo Kα
R-factor	0.053	Not Available
Goodness-of-fit (S)	1.04	Not Available

Table 2: Selected Bond Lengths and Angles of the Cyclohexyl Ring.

Parameter	4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide	N-Cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide dihydrate
Cyclohexyl Conformation	Chair	Chair
Average C-C Bond Length (Å)	~1.53	Not Available
Average C-C-C Bond Angle (°)	~111	Not Available
Dihedral Angle to Adjacent Moiety (°)	The CN ₂ S thiourea moiety makes a dihedral angle of 13.13 (10)° with the propan-2-ylideneamino group. ^[1]	The pyridyl and tolyl rings are oriented at dihedral angles of 83.9 (1)° and 56.4 (1)°, respectively, with respect to the triazole ring.

Experimental Protocols

Detailed methodologies for the synthesis and X-ray crystallographic analysis of the compared compounds are provided below.

Synthesis and Crystallization

4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide: A mixture of 4-cyclohexylthiosemicarbazide (0.174 g, 1 mmol), potassium hydroxide (0.112 g, 0.05 mmol), and diphenyltin(IV) chloride (0.344 g, 1 mmol) in methanol was heated under reflux for 4–5 hours. The reaction mixture was then cooled to room temperature for 1 hour. The resulting white precipitate was filtered and washed with acetone. Crystals suitable for X-ray analysis were obtained by recrystallization from acetone, yielding 0.240 g (42%) of the product.^[3]

N-Cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide dihydrate: The synthesis of this compound involves the reaction of 5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol with N-cyclohexyl-2-bromoacetamide. In a typical procedure, the triazole derivative is dissolved in a suitable solvent, such as ethanol, and a base, like sodium hydroxide, is added to form the thiolate. Subsequently, N-cyclohexyl-2-bromoacetamide is added, and the mixture is refluxed until the reaction is complete. After cooling, the product crystallizes and can be purified

by recrystallization from an appropriate solvent system to yield crystals suitable for X-ray diffraction.

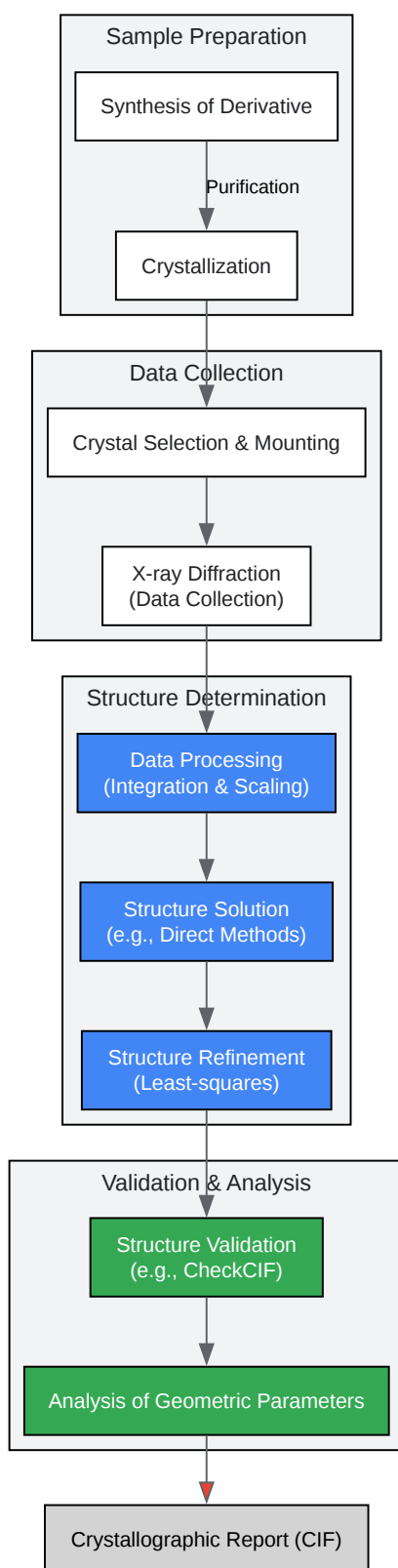
X-ray Data Collection and Structure Refinement

For 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide: Data collection was performed on a Bruker SMART APEX CCD area-detector diffractometer using Mo K α radiation.^[1] A multi-scan absorption correction was applied using SADABS.^[1] The structure was solved by direct methods and refined on F² using the SHELXTL software package.^[1] Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.^[1]

For N-Cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide dihydrate: Single-crystal X-ray diffraction data were collected on a suitable diffractometer. The structure was solved by direct methods and refined by full-matrix least-squares techniques. The positions of hydrogen atoms were determined from difference Fourier maps and included in the refinement.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for X-ray crystallographic analysis, from crystal selection to final structure validation.



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Caption: General workflow for single-crystal X-ray crystallographic analysis.

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References

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